molecular formula C6H9ClO2S B15257628 Bicyclo[3.1.0]hexane-3-sulfonyl chloride

Bicyclo[3.1.0]hexane-3-sulfonyl chloride

Cat. No.: B15257628
M. Wt: 180.65 g/mol
InChI Key: ZVPGNDDYIIMLSI-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-3-sulfonyl chloride (CAS 2060063-72-9) is a specialized chemical building block of significant interest in modern drug discovery. This reagent features the rigid, three-dimensional bicyclo[3.1.0]hexane scaffold, which is valued for its ability to impart conformational constraint to molecules, potentially improving their potency and selectivity . The molecular formula is C6H9ClO2S, and it has a molecular weight of 180.65 g/mol . Its primary research application is as a versatile intermediate for introducing the bicyclo[3.1.0]hexane-sulfonyl or sulfonamide motif into target structures via nucleophilic substitution reactions. This compound is particularly valuable in medicinal chemistry for the development of novel nucleoside-based therapeutics. The bicyclo[3.1.0]hexane core, often referred to as a "methanocarba" North (N) scaffold, is used to replace the furanose ring in nucleosides . This substitution has been shown to enhance affinity and selectivity for adenosine receptors, a family of G protein-coupled receptors. Specifically, research indicates that ligands built around this scaffold are promising candidates for targeting the adenosine A3 receptor (A3AR) . The A3 receptor is a therapeutically relevant target due to its overexpression in inflammatory and cancer cells compared to healthy cells, making it a promising target for treating conditions such as liver cancer, psoriasis, and rheumatoid arthritis, as well as for diagnostic applications . The reactive sulfonyl chloride group allows researchers to efficiently synthesize a diverse array of sulfonamide derivatives for structure-activity relationship (SAR) studies, helping to close existing gaps in the understanding of ligand-receptor interactions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H9ClO2S

Molecular Weight

180.65 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-3-sulfonyl chloride

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)6-2-4-1-5(4)3-6/h4-6H,1-3H2

InChI Key

ZVPGNDDYIIMLSI-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CC(C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Epoxidation and Cyclopropanation Strategies

A patent by WO2005047215A2 outlines a method starting with trans-hydroxy ester intermediates (e.g., compound 1 ), which undergo stereoselective epoxidation using tert-butyl hydroperoxide (TBHP) and vanadyl acetylacetonate (VO(acac)₂) as a catalyst. The resulting epoxide 2 is fluorinated using N-fluorobenzenesulfonimide (NFSI) at -96°C in tetrahydrofuran (THF), yielding fluorinated intermediate 3 . Subsequent cyclopropanation via intramolecular epoxide opening is achieved with triethylaluminum (Et₃Al) and lithium hexamethyldisilazide (LiHMDS) at -60°C, forming the bicyclo[3.1.0]hexane core (5) .

Sulfonation and Chlorination

The introduction of the sulfonyl chloride group is not explicitly detailed in the cited patent, but analogous steps can be inferred. For instance, intermediate 5 (a diol) may undergo selective protection of one hydroxyl group using tert-butyldimethylsilyl (TBS) chloride, followed by oxidation of the free hydroxyl to a ketone (7) . Sulfonation could then proceed via treatment with sulfur trioxide (SO₃) in dichloromethane, forming the sulfonic acid, which is subsequently chlorinated using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Direct Functionalization of Preformed Bicyclo[3.1.0]hexane

Halogenation-Sulfonation Sequences

An alternative route involves halogenation at the 3-position followed by sulfonation. For example, bromination of bicyclo[3.1.0]hexane using N-bromosuccinimide (NBS) under radical conditions generates 3-bromobicyclo[3.1.0]hexane. This intermediate undergoes nucleophilic substitution with sodium sulfite (Na₂SO₃) to form the sulfonic acid, which is treated with SOCl₂ to afford the sulfonyl chloride.

Strecker Reaction for Amino Intermediate Derivatization

The patent describes a Strecker reaction on ketone 9 using ammonia and trimethylsilyl cyanide (TMSCN) in methanol, yielding amino-nitrile 10 . While this pathway targets amino derivatives, adapting it for sulfonyl chloride synthesis could involve replacing cyanide with a sulfur nucleophile (e.g., sodium sulfide) followed by oxidation and chlorination.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Critical steps such as fluorination and cyclopropanation require cryogenic conditions (-96°C to -60°C) to suppress side reactions. Polar aprotic solvents like THF and acetonitrile are preferred for their ability to stabilize reactive intermediates.

Catalysts and Lewis Acids

Vanadyl acetylacetonate (VO(acac)₂) and Et₃Al play pivotal roles in epoxidation and cyclopropanation, respectively, by lowering activation energies and enhancing stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexane-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include difluorocyclopropenes, cyclopropylanilines, and various nucleophiles. Reaction conditions often involve the use of photoredox catalysts and blue LED irradiation .

Major Products

The major products formed from reactions involving this compound are typically complex bicyclic structures with high ring strain and valuable synthetic intermediates for medicinal chemistry .

Scientific Research Applications

Bicyclo[3.1.0]hexane-3-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexane-3-sulfonyl chloride involves its high reactivity due to ring strain. The compound can undergo various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Bicyclo[3.1.0]hexane-3-sulfonyl chloride vs. 3-Azathis compound
  • Key Differences: Nitrogen Substitution: The aza analog replaces a carbon atom in the bicyclo framework with nitrogen, altering polarity and hydrogen-bonding capacity. Reactivity: The nitrogen atom may enhance nucleophilic substitution reactivity at the sulfonyl chloride group.
This compound vs. Linear Sulfonyl Chlorides
  • Example : 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl chloride (CAS 55591-23-6)
    • Structure : Linear perfluorinated chain vs. bicyclic core.
    • Properties : Fluorination increases lipophilicity and chemical stability, making it suitable for surfactants or flame retardants, whereas the bicyclic compound’s rigidity favors applications requiring spatial constraint .
This compound vs. Ester Derivatives
  • Example : Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 1989558-84-0, similarity score 0.79)
    • Functional Groups : The ester group (-COOEt) and hydrochloride salt contrast with the sulfonyl chloride (-SO₂Cl), leading to divergent reactivity (e.g., ester hydrolysis vs. sulfonamide formation) .

Physicochemical and Application Profiles

Property/Application This compound 3-Aza Analogue Linear Tridecafluoro Analogue
Polarity Moderate (rigid bicyclic core) Higher (due to N-atom) Low (fluorinated chain)
Thermal Stability High (rigid structure resists strain) Moderate (N-heterocycle) Very high (C-F bonds)
Medicinal Chemistry Utility Scaffold for protease inhibitors Potential kinase inhibitors Limited (material science)
Industrial Use Specialty chemicals Pharmaceutical intermediates Surfactants, coatings

Biological Activity

Bicyclo[3.1.0]hexane-3-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and the presence of a sulfonyl chloride functional group. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a bicyclic framework that contributes to its reactivity and potential biological interactions. The sulfonyl chloride group enhances its electrophilic properties, making it a versatile intermediate for various chemical transformations.

Property Details
Molecular Formula C6_{6}H9_{9}ClO2_{2}S
Molecular Weight 196.66 g/mol
Functional Groups Bicyclic structure, sulfonyl chloride

1. Adenosine A3 Receptor Modulation

Recent studies have demonstrated that bicyclo[3.1.0]hexane derivatives can act as ligands for the adenosine A3 receptor (A3AR), which is implicated in various physiological processes, including inflammation and cancer progression. A notable study synthesized a series of bicyclo[3.1.0]hexane-based nucleosides, revealing that certain derivatives exhibit moderate A3AR affinity (Ki_i of 0.38 μM) with high selectivity for the receptor . This suggests potential therapeutic applications in targeting inflammatory diseases and certain cancers.

2. Metabotropic Glutamate Receptor Agonists

Bicyclo[3.1.0]hexane derivatives have also been explored as metabotropic glutamate receptor (mGluR) modulators, which play critical roles in the central nervous system (CNS). These compounds may influence synaptic plasticity and cognitive functions, thereby offering avenues for treating neurological disorders .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity.

Synthetic Pathways

  • (3 + 2) Annulation Method : This method has been employed to construct bicyclo[3.1.0]hexanes with high yields, utilizing cyclopropenes as starting materials .
  • Radical Cyclopropanation : Another approach involves intramolecular radical cyclopropanation reactions, providing access to diverse bicyclic scaffolds .

Case Study 1: A3 Receptor Ligands

A study focused on the structure-affinity relationship of modified bicyclo[3.1.0]hexane derivatives demonstrated that specific substitutions at the purine ring positions significantly influenced receptor binding affinity and selectivity . The findings indicate that careful modification of the bicyclic scaffold can lead to potent A3AR antagonists.

Case Study 2: CNS Applications

Research into mGluR modulation has shown that certain bicyclo[3.1.0]hexane derivatives can effectively alter synaptic transmission in animal models, suggesting their potential role in treating conditions like anxiety and depression .

Q & A

Q. What are the standard synthetic routes for bicyclo[3.1.0]hexane-3-sulfonyl chloride, and what reaction conditions optimize yield?

The synthesis typically involves functionalization of bicyclo[3.1.0]hexane precursors. Key methods include:

  • Bromination and cyclization : Bromination of unsaturated esters (e.g., 25 → 26a, 88% yield) followed by cyclization to form the bicyclic scaffold (e.g., 27a, 83% yield). Oxidative chlorination of thioacetate intermediates (e.g., 73 → 74) yields the sulfonyl chloride .
  • (3 + 2) annulation : Diastereoselective reactions using difluorocyclopropenes and aminocyclopropanes under controlled conditions .
  • Fluorination : Use of DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms, though this requires precise temperature control .

Q. What safety protocols are critical when handling this compound in the lab?

  • Engineering controls : Use fume hoods to limit airborne exposure. Monitor concentrations with real-time detectors .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid contaminated clothing; use on-site laundry facilities with specialized training .
  • Emergency measures : Immediate eye wash (15+ minutes) and shower access for skin contact. Prohibit eating/drinking in lab areas .

Q. What spectroscopic techniques are used to characterize bicyclo[3.1.0]hexane derivatives?

  • NMR : 1H/13C NMR resolves stereochemistry and confirms scaffold integrity .
  • X-ray crystallography : Determines absolute configuration of chiral centers .
  • IR/Raman spectroscopy : Identifies conformational preferences (e.g., boat-like vs. chair-like) .

Advanced Research Questions

Q. How does the boat-like conformation of bicyclo[3.1.0]hexane derivatives influence their reactivity?

The boat conformation, confirmed via X-ray and microwave studies, affects reaction kinetics. For example:

  • Solvolysis : Cyclopropyl-assisted solvolysis in 3-bicyclo[3.1.0]hexyl systems shows conformational dependence, with boat forms stabilizing transition states .
  • Stereoelectronic effects : Boat conformers alter orbital alignment, impacting nucleophilic substitution pathways (e.g., SN2 vs. SN1) .

Q. How can researchers resolve contradictions in synthetic yields or stereochemical outcomes?

  • Variable fluorination conditions : DAST-mediated reactions are sensitive to temperature; deviations >5°C may lead to side products .
  • Scale-up challenges : Bromination at 107 g scale shows consistent yields (88%), but smaller scales may suffer from incomplete mixing .
  • Diastereoselectivity : Use removable substituents (e.g., p-methoxy groups) to enhance selectivity in (3 + 2) annulations .

Q. What strategies enable the use of this compound as a bioisostere in drug design?

  • Mimicking carboxylic acids : The sulfonyl chloride group can replace carboxylates in protease inhibitors, improving metabolic stability .
  • Chiral recognition : The rigid scaffold enhances enantioselective binding to biological targets (e.g., viral neuraminidases) .

Q. How do kinetic studies inform the stability of this compound under different conditions?

  • Hydrolytic stability : Monitor pH-dependent degradation via HPLC. The compound is stable in anhydrous solvents (e.g., THF) but hydrolyzes rapidly in aqueous media .
  • Thermal stability : DSC/TGA analyses reveal decomposition >150°C, guiding storage conditions (e.g., refrigeration at 2–8°C) .

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